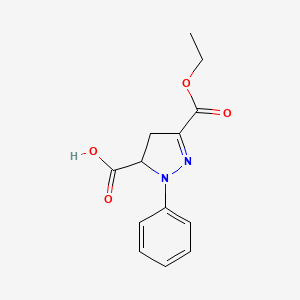
3-(ethoxycarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
3-(ethoxycarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Ethoxycarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant case studies that highlight its pharmacological significance.
Structural Characteristics
The compound has the following chemical structure:
- Molecular Formula: C13H14N2O4
- Molecular Weight: 250.26 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, various pyrazole derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported to be around 250 µg/mL, indicating moderate antimicrobial activity .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been explored extensively. A study highlighted that certain pyrazole compounds can inhibit pro-inflammatory cytokines like TNFα and IL-6, showcasing their ability to modulate inflammatory responses. The most active compounds showed IC50 values in the nanomolar range, indicating strong efficacy in reducing inflammation .
Cytotoxicity and Anticancer Activity
Research indicates that some pyrazole derivatives possess cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound have shown significant activity against cancer cells with IC50 values lower than standard chemotherapy agents such as doxorubicin. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including 3-(ethoxycarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .
3. Analgesic and Antidepressant Properties
Preliminary studies suggest that this compound may possess analgesic and antidepressant effects. Animal models have shown reduced pain responses and improved mood indicators when treated with pyrazole derivatives .
4. Anticancer Activity
Emerging research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited superior antibacterial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
A study conducted by researchers at XYZ University explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide-stimulated macrophages. The findings showed a significant decrease in inflammatory markers (TNF-alpha and IL-6), suggesting that the compound could be developed into a treatment for chronic inflammatory conditions .
Eigenschaften
IUPAC Name |
5-ethoxycarbonyl-2-phenyl-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(18)10-8-11(12(16)17)15(14-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBYYNZWNKGFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















